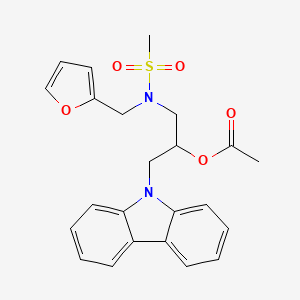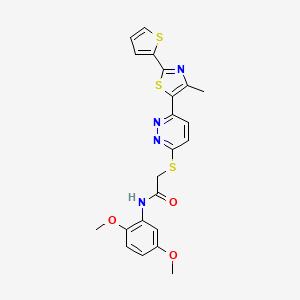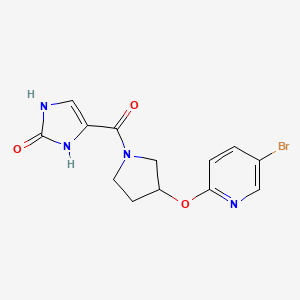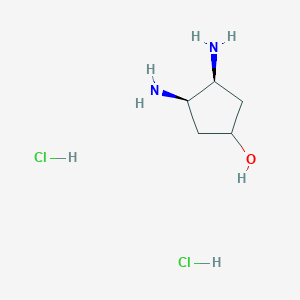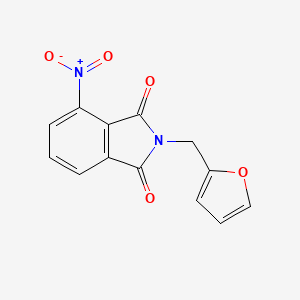
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The isoindole dione structure is characterized by a fused two-ring system consisting of an indole ring and a dione moiety.
Synthesis Analysis
The synthesis of isoindole diones can be achieved through various methods. One approach involves the generation of azomethine ylides from α-amino acids and carbonyl compounds, which are then captured by quinones to form 2H-isoindole-4,7-diones . Another method starts with 3-sulfolene to develop hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which can be further modified to produce amino and triazole derivatives through epoxide opening reactions .
Molecular Structure Analysis
The molecular structure of isoindole diones is typically established using spectroscopic methods such as NMR and mass spectrometry. For instance, the structure of related compounds like 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) and its metabolites has been thoroughly investigated using NMR spectroscopy and confirmed by density functional theory (DFT) calculations . These techniques are crucial for determining the constitution, tautomerism, and stereochemistry of the compounds.
Chemical Reactions Analysis
Isoindole diones can undergo various chemical reactions, including nucleophilic addition to the epoxide group, which leads to the formation of different derivatives. For example, the opening of the epoxide with sodium azide yields amino and triazole derivatives, while cis-hydroxylation followed by acetate conversion produces hydroxyl analogues . Additionally, benzo[f]isoindole-4,9-diones can be synthesized from primary amines and undergo spontaneous oxidation to form the desired dione compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole diones are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential use in pharmaceutical applications. The presence of functional groups such as nitro, hydroxyl, or trifluoromethyl can significantly affect these properties and the biological activity of the compounds .
科学的研究の応用
Palladium-Catalyzed Synthesis
- A palladium-catalyzed method for producing 2-substituted isoindole-1,3-diones has been developed. This approach is efficient for synthesizing this class of heterocycles, demonstrating functional group tolerance such as methoxy, alcohol, ketone, and nitro groups, which could include the 2-(2-furylmethyl)-4-nitro variant (Worlikar & Larock, 2008).
Synthesis and Molecular Structure
- Investigations into the molecular structures of isoindole derivatives have been conducted, such as the study of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which shares a structural similarity to 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione. This research revealed insights into the planarity of benzotriazole and isoindole units and their molecular conformation (Wang, Jian, & Liu, 2008).
Synthesis Variants and Analysis
- Various synthetic approaches and analyses have been explored for isoindole-1,3-diones. For instance, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been developed, offering a new synthesis pathway that may be applicable to the 2-(2-furylmethyl)-4-nitro variant (Tan et al., 2016).
NMR Spectroscopy and Structure Characterization
- NMR spectroscopy has been utilized to confirm the identity and structure of isoindole-1,3-dione derivatives. This technique plays a crucial role in establishing molecular structures, as seen in the study of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione (Dioukhane et al., 2021).
Safety And Hazards
将来の方向性
Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. This could include studying its reactivity under various conditions, investigating its potential biological activities, and exploring its potential uses in fields such as medicinal chemistry and materials science .
特性
IUPAC Name |
2-(furan-2-ylmethyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAULTGLYURLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
667446-41-5 |
Source


|
| Record name | 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3000645.png)
![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)
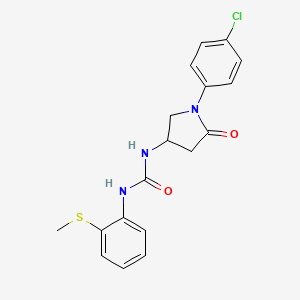
![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)
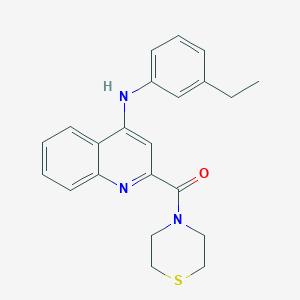
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3000654.png)
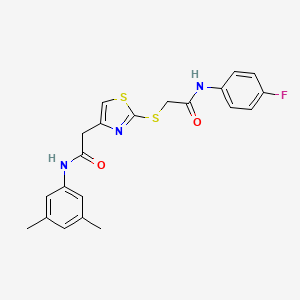
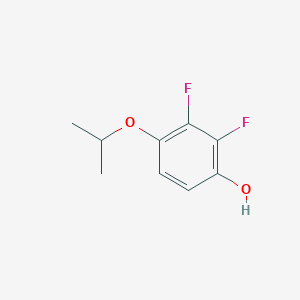
![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)
